molecular formula C13H19NO2 B1283405 Ethyl 3-[benzyl(methyl)amino]propanoate CAS No. 25772-94-5

Ethyl 3-[benzyl(methyl)amino]propanoate

Cat. No.: B1283405
CAS No.: 25772-94-5
M. Wt: 221.29 g/mol
InChI Key: XMCDHJNMZJAIRF-UHFFFAOYSA-N
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Description

Ethyl 3-[benzyl(methyl)amino]propanoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of propanoic acid and contains an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[benzyl(methyl)amino]propanoate typically involves the esterification of 3-[benzyl(methyl)amino]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[benzyl(methyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-[benzyl(methyl)amino]propanoic acid.

    Reduction: Formation of 3-[benzyl(methyl)amino]propanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 3-[benzyl(methyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[benzyl(methyl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-[benzyl(methyl)amino]propanoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[4-methoxybenzyl(methyl)amino]propanoate
  • Ethyl 3-[2-methoxybenzyl(methyl)amino]propanoate
  • Ethyl 3-[3-ethoxybenzyl(methyl)amino]propanoate

Uniqueness

Ethyl 3-[benzyl(methyl)amino]propanoate is unique due to its specific benzyl and methyl substituents, which confer distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 3-[benzyl(methyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)9-10-14(2)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDHJNMZJAIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569054
Record name Ethyl N-benzyl-N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25772-94-5
Record name Ethyl N-benzyl-N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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